molecular formula C16H14N2O5 B6407903 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% CAS No. 1261981-96-7

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%

Cat. No. B6407903
CAS RN: 1261981-96-7
M. Wt: 314.29 g/mol
InChI Key: LMQCAESHXWKJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% (4-DMAPNB) is a chemical compound commonly used in research laboratories. It is a white to yellowish crystalline powder that is soluble in water and organic solvents. 4-DMAPNB is used in various scientific research applications, such as organic synthesis and drug discovery. It is also used as a reagent in biochemical and physiological studies.

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% is used in various scientific research applications. It is used in organic synthesis as a reagent for the synthesis of organic compounds. It is also used in drug discovery, as it can be used to synthesize compounds with potential therapeutic applications. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% is used in biochemical and physiological studies, as it can be used to study the effects of drugs on cells and tissues.

Mechanism of Action

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% acts as a reagent in organic synthesis, drug discovery, and biochemical and physiological studies. In organic synthesis, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% is used to synthesize organic compounds. In drug discovery, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% is used to create compounds with potential therapeutic applications. In biochemical and physiological studies, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% is used to study the effects of drugs on cells and tissues.
Biochemical and Physiological Effects
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% has been used in biochemical and physiological studies to study the effects of drugs on cells and tissues. For example, it has been used to study the effects of drugs on the central nervous system, cardiovascular system, and endocrine system. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% has been used to study the effects of drugs on the metabolism of cells and tissues.

Advantages and Limitations for Lab Experiments

The use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% in laboratory experiments has several advantages. It is a low-cost and readily available reagent, and it is easy to use in organic synthesis and drug discovery. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% is not soluble in all solvents, and it can be difficult to purify. Additionally, it can be difficult to obtain a high yield from the reaction.

Future Directions

There are numerous potential future directions for the use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% in scientific research. For example, it could be used in the synthesis of compounds with potential therapeutic applications, such as drugs for the treatment of cancer, neurological disorders, and infectious diseases. In addition, it could be used in the study of the effects of drugs on the metabolism of cells and tissues. Finally, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% could be used in the development of new organic synthesis methods.

Synthesis Methods

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% can be synthesized from 4-nitrobenzoic acid and N,N-dimethylaminocarbonyl chloride. The reaction is carried out in aqueous solution at room temperature. The reaction proceeds via a nucleophilic substitution reaction, where the dimethylaminocarbonyl chloride acts as a nucleophile and displaces the nitro group from the 4-nitrobenzoic acid. The product is then isolated by recrystallization.

properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16(20)21)14(9-12)18(22)23/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQCAESHXWKJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691356
Record name 4'-(Dimethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

CAS RN

1261981-96-7
Record name 4'-(Dimethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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